molecular formula C9H11BrOS B1383210 2-(3-Bromo-2-methyl-phenylsulfanyl)-ethanol CAS No. 1824063-52-6

2-(3-Bromo-2-methyl-phenylsulfanyl)-ethanol

Cat. No. B1383210
CAS RN: 1824063-52-6
M. Wt: 247.15 g/mol
InChI Key: HLFDYHASLGCCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Bromo-2-methyl-phenylsulfanyl)-ethanol” is a chemical compound. It is also known as “(3-Bromo-2-methylphenyl)methanol” and “3-bromo-2-methylbenzyl alcohol” among other names . It is used for industrial and scientific research purposes .

Scientific Research Applications

New Protective Groups for Peptide Synthesis

The modification of the methyl group in 2-(methylsulphonyl)ethanol, a process related to the chemical structure , has led to the development of new alcohols that can introduce amino-protective groups of the urethane type. These groups are labile in alkaline media and offer advantages such as higher sensitivity to base due to the introduction of a phenyl group bearing a function with a negative inductive effect. The recommended function, a disulphone: 2-[4-(methylsulphonyl)phenylsulphonyl]ethanol, provides better stability than the Fmoc group, resistance to catalytic hydrogenolysis, and high stability in acidic medium without the risk of spontaneous polymerization of its elimination product (Verhart & Tesser, 2010).

Anti-Helicobacter Pylori Agents

Research has expanded on the scaffold derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol, leading to the synthesis of compounds with potent and selective activity against Helicobacter pylori. These compounds, particularly a prototype carbamate, exhibited low minimal inhibition concentration values against various H. pylori strains, including those resistant to common treatments. The compound also showed minimal activity against a broad range of other microorganisms, indicating its selective efficacy (Carcanague et al., 2002).

Safety and Hazards

The Safety Data Sheets for “(3-Bromo-2-methylphenyl)methanol” suggest that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin, contaminated clothing should be removed immediately and the skin washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

2-(3-bromo-2-methylphenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c1-7-8(10)3-2-4-9(7)12-6-5-11/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFDYHASLGCCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-2-methyl-phenylsulfanyl)-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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